molecular formula C21H20ClN3O6 B2780954 N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891868-42-1

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No. B2780954
CAS RN: 891868-42-1
M. Wt: 445.86
InChI Key: BNDSNQHCXHHNBE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6 and its molecular weight is 445.86. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impact

Research on chloroacetamide herbicides, such as acetochlor and alachlor, has been conducted to understand their environmental impact and metabolism. These herbicides are used in agriculture to control weeds and have been studied for their carcinogenic potential in rats, highlighting the importance of understanding their metabolic pathways and environmental behavior. Studies indicate that these compounds undergo complex metabolic activation pathways leading to potentially DNA-reactive products. The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been investigated, revealing differences in metabolic rates and pathways between species, which could have implications for human exposure and environmental fate (Coleman et al., 2000).

Chemical Structure and Reactivity

Investigations into the chemical structures and reactivity of compounds related to chloroacetamides have provided insights into their potential applications and interactions. For example, the study of N-(2-hydroxyphenyl)acetamide by Lazareva et al. (2017) explores the silylation process, leading to heterocyclic compounds with potential applications in materials science and possibly pharmaceuticals. This research highlights the versatility and reactivity of acetamide derivatives, potentially relevant to the chemical class including "N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide" (Lazareva et al., 2017).

Antioxidant Activity and Coordination Complexes

Research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activity, indicating potential therapeutic applications. The study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives shows how these compounds form supramolecular architectures through hydrogen bonding, which could be leveraged in drug design and development. Such studies suggest that derivatives of chloroacetamides and related compounds might possess valuable biological activities worth exploring further (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6/c1-29-16-6-4-13(10-15(16)22)23-19(26)12-24-8-9-25(21(28)20(24)27)14-5-7-17(30-2)18(11-14)31-3/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDSNQHCXHHNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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